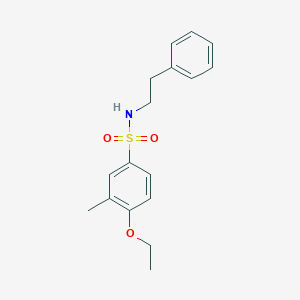![molecular formula C13H21ClN2O3S B239246 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide, also known as CDMB or Compound 32, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, pain, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This compound has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide can be synthesized through a series of chemical reactions. The synthesis involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine in the presence of a catalyst to form 2-(diethylamino)-5-nitrobenzenesulfonamide. This intermediate is then reduced with sodium dithionite to obtain 2-(diethylamino)-5-amino-benzenesulfonamide. Finally, the reaction of 2-(diethylamino)-5-amino-benzenesulfonamide with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base yields this compound.
Scientific Research Applications
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. This compound has also been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain, as it has been found to inhibit the activity of voltage-gated sodium channels in sensory neurons.
properties
Molecular Formula |
C13H21ClN2O3S |
|---|---|
Molecular Weight |
320.84 g/mol |
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21ClN2O3S/c1-4-16(5-2)9-8-15-20(17,18)13-10-11(14)6-7-12(13)19-3/h6-7,10,15H,4-5,8-9H2,1-3H3 |
InChI Key |
DFWPRNUWNYAGJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)







![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)




![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)